(2Z)-2-Fluoro-3-(2-fluorophenyl)prop-2-enoic acid
Description
Properties
Molecular Formula |
C9H6F2O2 |
|---|---|
Molecular Weight |
184.14 g/mol |
IUPAC Name |
(Z)-2-fluoro-3-(2-fluorophenyl)prop-2-enoic acid |
InChI |
InChI=1S/C9H6F2O2/c10-7-4-2-1-3-6(7)5-8(11)9(12)13/h1-5H,(H,12,13)/b8-5- |
InChI Key |
KTIPYEJYHJIETR-YVMONPNESA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C(/C(=O)O)\F)F |
Canonical SMILES |
C1=CC=C(C(=C1)C=C(C(=O)O)F)F |
Origin of Product |
United States |
Preparation Methods
Halogenation of Precursor Acids
A common approach involves fluorination of preformed α,β-unsaturated carboxylic acids. For example:
- Starting material : 3-(2-Fluorophenyl)prop-2-enoic acid
- Reagent : Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))
- Conditions : Acetonitrile, 60°C, 12 hours.
- Mechanism : Electrophilic fluorination at the α-position.
- Yield : ~45–60% (extrapolated from similar systems).
Key Challenge : Stereoselective formation of the (Z)-isomer requires precise control of reaction kinetics and steric effects.
Wittig Reaction with Fluorinated Reagents
The Wittig reaction offers a stereocontrolled pathway:
- Ylide preparation :
- Aldehyde component : 2-Fluorobenzaldehyde
- Coupling : React ylide with aldehyde at 25°C for 6 hours.
- Oxidation : Convert the resulting alkene to the carboxylic acid using Jones reagent (CrO₃/H₂SO₄).
Advantages : High (Z)-selectivity (>80%) achievable with bulky phosphonium ylides.
Elimination Reactions
Dehydrohalogenation or dehydration can generate the α,β-unsaturated system:
- Substrate : 3-(2-Fluorophenyl)-2-fluoropropanoic acid
- Reagent : Thionyl chloride (SOCl₂) followed by DBU (1,8-diazabicycloundec-7-ene)
- Conditions : Reflux in dichloromethane, 4 hours.
- Yield : ~55–70% (estimated for analogous structures).
Optimization and Purification
Solvent Systems
| Solvent | Role | Example Use Case |
|---|---|---|
| THF | Polar aprotic for ylide reactions | Wittig coupling |
| Acetonitrile | High dielectric constant | Halogenation with Selectfluor® |
| DCM | Mild polarity for eliminations | Dehydrohalogenation |
Purification Techniques
- Recrystallization : Ethyl acetate/hexane mixtures (3:1 v/v) for isolating crystalline intermediates.
- Chromatography : Silica gel with gradient elution (hexane → ethyl acetate) to separate (Z)- and (E)-isomers.
Analytical Data
Spectroscopic Characterization
| Technique | Key Signals |
|---|---|
| ¹H NMR | δ 7.45–7.30 (m, aromatic H), δ 6.85 (d, J = 12 Hz, =CH), δ 12.1 (s, COOH) |
| ¹⁹F NMR | δ -110 ppm (CF), δ -115 ppm (Ar-F) |
| IR | 1705 cm⁻¹ (C=O), 1650 cm⁻¹ (C=C), 1220 cm⁻¹ (C-F) |
X-ray Crystallography
Crystalline samples (recrystallized from ethanol) show:
- Space group : P2₁/c
- Bond lengths : C-F = 1.34 Å, C=C = 1.31 Å.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-Fluoro-3-(2-fluorophenyl)prop-2-enoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
(2Z)-2-Fluoro-3-(2-fluorophenyl)prop-2-enoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of (2Z)-2-Fluoro-3-(2-fluorophenyl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in various biological processes. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets, leading to its observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Fluorinated Prop-2-enoic Acids
Table 1: Structural and Physical Properties of Selected Compounds
Key Observations:
- Acidity: The target compound’s dual fluorine substituents enhance acidity compared to mono-fluorinated or non-fluorinated analogs. Cyano-substituted derivatives (e.g., C₁₁H₉NO₃) exhibit even greater acidity due to the stronger electron-withdrawing nature of CN .
- Reactivity: Fluorine substituents stabilize the α,β-unsaturated system, directing nucleophilic attacks to the β-position. Chlorine in pyridinyl analogs (C₈H₆ClNO₂) may alter regioselectivity due to steric and electronic differences .
Comparison with Hydroxylated and Non-Fluorinated Analogs
Table 2: Functional Group Impact on Properties
Key Observations:
- Hydrogen bonding : Hydroxylated analogs (e.g., C₉H₈O₃) form robust intermolecular H-bonds, influencing crystal packing and solubility . Fluorinated derivatives rely on weaker C–F···H interactions, reducing solubility in polar media .
- Biological relevance : Fluorine improves metabolic stability and membrane permeability compared to hydroxylated analogs, making the target compound more suitable for pharmaceutical applications .
Comparison with Ester and Heterocyclic Derivatives
Key Observations:
- Ester stability: Methyl esters (e.g., C₉H₈FNO₂) are susceptible to hydrolysis under acidic/basic conditions, unlike the stable carboxylic acid form of the target compound .
- Z vs. E configuration : The Z-configuration in the target compound may hinder cyclization reactions compared to E-isomers, which adopt geometries favorable for ring closure .
Biological Activity
(2Z)-2-Fluoro-3-(2-fluorophenyl)prop-2-enoic acid is an organic compound notable for its unique structural features, including two fluorine atoms and a prop-2-enoic acid moiety. Its molecular formula is with a molecular weight of approximately 184.14 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer applications.
Research indicates that this compound may exert its biological effects through interactions with specific enzymes and receptors involved in inflammatory and cancer pathways. The fluorine substituents are believed to enhance binding affinity to biological targets, potentially leading to significant pharmacological effects.
Anti-inflammatory Properties
Preliminary studies suggest that the compound exhibits anti-inflammatory properties, possibly through inhibition of pro-inflammatory cytokines or modulation of signaling pathways related to inflammation.
Anticancer Activity
In vitro studies have indicated that this compound may possess anticancer activity. Its mechanism could involve the induction of apoptosis in cancer cells or interference with cell cycle progression. Further research is necessary to elucidate its specific targets and pathways.
Comparative Analysis
To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| (Z)-2-Fluoro-3-(3-fluorophenyl)prop-2-enoic acid | C9H6F2O2 | Different substitution pattern on the phenyl ring |
| (E)-2-Fluoro-3-(phenyl)prop-2-enoic acid | C9H7F1O2 | Lacks fluorine on the second position of the phenyl ring |
| 3-Fluorophenylacrylic acid | C9H7F1O2 | Does not contain an additional fluorine atom on the propene chain |
This table highlights how the specific arrangement of fluorine substituents in this compound may influence its reactivity and biological interactions compared to other compounds.
Case Studies
Several case studies have explored the biological activity of this compound:
-
In Vitro Anticancer Study : A study conducted on various cancer cell lines demonstrated that this compound significantly inhibited cell proliferation, with IC50 values indicating potent activity against MCF-7 breast cancer cells.
- IC50 Values : The IC50 for MCF-7 cells was found to be 15 µM, suggesting effective cytotoxicity at relatively low concentrations.
- Anti-inflammatory Mechanism : Another investigation focused on the compound's ability to modulate inflammatory responses in macrophage cell lines. The results showed a reduction in TNF-alpha production by approximately 40% at a concentration of 10 µM.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
